molecular formula C13H17BrFNO B1464927 (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol CAS No. 1455671-50-7

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol

Cat. No.: B1464927
CAS No.: 1455671-50-7
M. Wt: 302.18 g/mol
InChI Key: LFWQBDKGSRHTOF-UHFFFAOYSA-N
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Description

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol: is a heterocyclic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 2-bromo-5-fluorobenzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with piperidin-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used as a ligand in receptor binding studies or as a precursor in the synthesis of bioactive molecules .

Medicine: Its unique structure allows for the exploration of new therapeutic targets and the design of novel pharmacophores .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • (1-Benzylpiperidin-4-yl)methanol
  • (1-(2-Chloro-5-fluorobenzyl)piperidin-4-yl)methanol
  • (1-(2-Bromo-4-fluorobenzyl)piperidin-4-yl)methanol

Uniqueness: (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol is unique due to the presence of both bromine and fluorine substituents on the benzyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO/c14-13-2-1-12(15)7-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWQBDKGSRHTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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